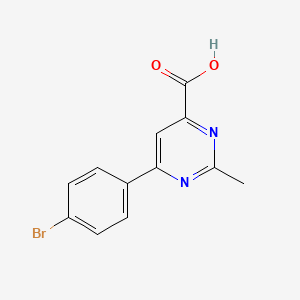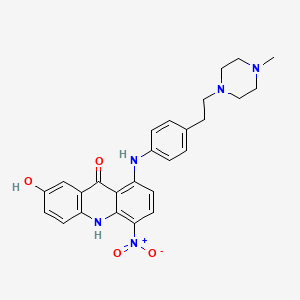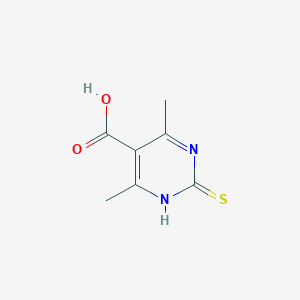
5-Iodopyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodopyridin-2(1H)-one hydrochloride is an organic compound with the molecular formula C5H4INO. It is a derivative of pyridine, where the hydrogen at the 5th position is replaced by an iodine atom, and the nitrogen in the pyridine ring is bonded to a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
5-Iodopyridin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the iodination of pyridin-2(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5th position of the pyridine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial production .
化学反応の分析
Types of Reactions
5-Iodopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of deiodinated pyridin-2(1H)-one.
Coupling: Formation of biaryl compounds.
科学的研究の応用
5-Iodopyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of dyes and pigments
作用機序
The mechanism of action of 5-Iodopyridin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
類似化合物との比較
Similar Compounds
5-Iodopyridin-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
5-Bromopyridin-2(1H)-one: Bromine atom instead of iodine.
5-Chloropyridin-2(1H)-one: Chlorine atom instead of iodine.
Uniqueness
5-Iodopyridin-2(1H)-one hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of biologically active molecules .
特性
分子式 |
C5H5ClINO |
|---|---|
分子量 |
257.46 g/mol |
IUPAC名 |
5-iodo-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H |
InChIキー |
POLANFBEZMSSOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC=C1I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


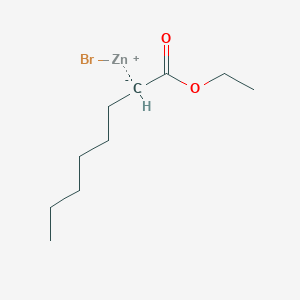
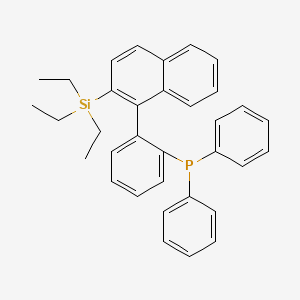
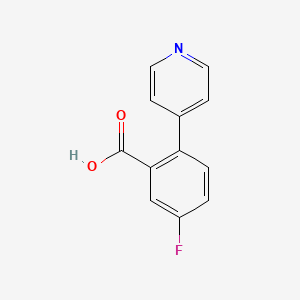
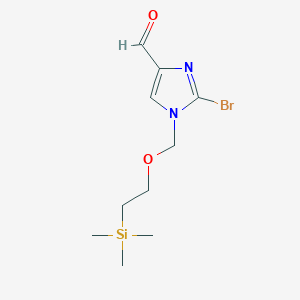
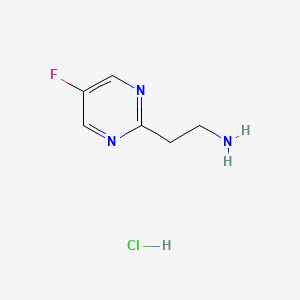
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
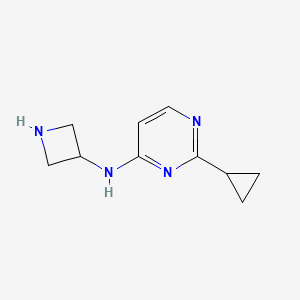
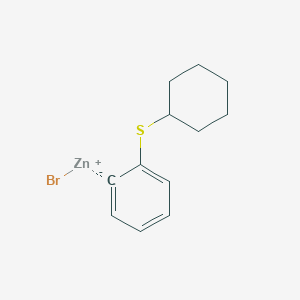
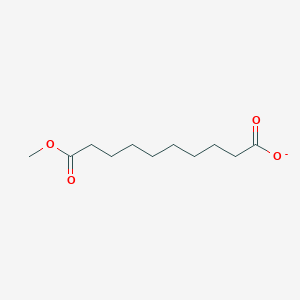
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

